molecular formula C19H20N6O3 B2467914 2-(4-(2-(4-isopropylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396812-09-1

2-(4-(2-(4-isopropylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2467914
CAS No.: 1396812-09-1
M. Wt: 380.408
InChI Key: ZIJICOVSRPFCAJ-UHFFFAOYSA-N
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Description

The compound “2-(4-(2-(4-isopropylphenoxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains several functional groups including an isopropyl group, a phenoxy group, an acetamido group, a phenyl group, and a tetrazole group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the isopropyl group might be introduced via a Friedel-Crafts alkylation . The phenoxy group could be introduced through a nucleophilic aromatic substitution . The acetamido group might be introduced through an acylation reaction . The tetrazole group could be synthesized through a multi-step process involving the reaction of an amide with a nitrile .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The isopropyl group is a branched alkyl group, the phenoxy and phenyl groups are aromatic rings, the acetamido group contains a carbonyl and an amine, and the tetrazole group is a five-membered ring containing four nitrogen atoms .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions depending on the conditions. For example, the aromatic rings could undergo electrophilic aromatic substitution . The amide could undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of aromatic rings and a polar amide group could impact its solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Evaluation of Tetrazole Derivatives : Research includes the synthesis, characterization, and evaluation of tetrazole derivatives, showcasing methodologies for creating compounds with potential biological activities. Such studies often involve complex synthetic routes, including the use of hydrazoic acid in safe, continuous flow reactors for the preparation of tetrazole and azido compounds with high yield and safety due to the explosive nature of hydrazoic acid (Gutmann et al., 2012).

Antimicrobial and Anticancer Applications

  • Antimicrobial and Anticancer Activities : Studies demonstrate the antimicrobial and anticancer potential of tetrazole derivatives. For example, novel thiophene and thiazolopyrimidines derivatives have been synthesized, showing significant in vitro cytotoxicity against various cancer cell lines and antimicrobial activities (Atta et al., 2021). Additionally, pyrimidiopyrazole derivatives exhibited notable antitumor activity against HepG2 cell lines, supported by molecular docking studies (Fahim et al., 2019).

Molecular Docking and Theoretical Studies

  • Molecular Docking Analysis for Anti-inflammatory Drugs : Design and synthesis of compounds like indole acetamide derivatives have been explored for their anti-inflammatory activity through molecular docking studies targeting specific domains like COX-1 and COX-2, further supported by geometry optimization and interaction energy studies (Al-Ostoot et al., 2020).

Synthetic Utility in Continuous Flow Chemistry

  • Use in Continuous Flow Chemistry : The utility of hydrazoic acid generated in a safe manner for the synthesis of 5-substituted-1H-tetrazoles and N-(2-azidoethyl)acylamides showcases the integration of hazardous reactions into continuous flow processes, enabling safer handling of dangerous reagents and scalability (Gutmann et al., 2012).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on its specific biological target .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

2-[4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c1-12(2)13-3-9-16(10-4-13)28-11-17(26)21-14-5-7-15(8-6-14)25-23-19(18(20)27)22-24-25/h3-10,12H,11H2,1-2H3,(H2,20,27)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJICOVSRPFCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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